(3-hydroxy-10,13-dimethyl-2-morpholino-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Description
The compound “(3-hydroxy-10,13-dimethyl-2-morpholino-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate” is a steroidal derivative featuring a cyclopenta[a]phenanthren core modified with multiple functional groups. Its structure includes a 17-yl acetate group, 3-hydroxy, 10,13-dimethyl, and nitrogen-containing heterocycles (2-morpholino and 16-pyrrolidin-1-yl substituents) . The compound is primarily used in laboratory settings for chemical synthesis and pharmaceutical research, reflecting its role as a scaffold for bioactive molecule development .
Properties
IUPAC Name |
(3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O4/c1-19(32)35-27-24(30-10-4-5-11-30)17-23-21-7-6-20-16-26(33)25(31-12-14-34-15-13-31)18-29(20,3)22(21)8-9-28(23,27)2/h20-27,33H,4-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZSVMDKHBRYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)N6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane involves multiple steps, typically starting from a suitable androstane derivative. The key steps include:
Introduction of the Morpholinyl Group: This step involves the reaction of the androstane derivative with morpholine under specific conditions to introduce the morpholinyl group at the 2-position.
Introduction of the Pyrrolidinyl Group: The next step involves the reaction with pyrrolidine to introduce the pyrrolidinyl group at the 16-position.
Acetylation and Hydroxylation: The final steps involve acetylation at the 17-position and hydroxylation at the 3-position to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 is susceptible to oxidation. Common oxidizing agents convert this moiety to a ketone:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Oxidation of 3-OH | KMnO₄ (acidic or neutral medium) | 3-keto derivative |
| CrO₃ (Jones oxidation) |
This reaction alters the compound’s polarity and biological activity, as ketones are less hydrophilic than alcohols .
Hydrolysis of the Acetate Group
The 17-acetoxy group undergoes hydrolysis under basic or acidic conditions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acidic hydrolysis | H₂SO₄/H₂O (reflux) | 17-hydroxy derivative |
| Basic hydrolysis | NaOH/EtOH |
The resulting 17-hydroxy analog is a common intermediate in steroid derivatives, as seen in impurities of rocuronium bromide .
Substitution at Morpholino/Pyrrolidinyl Groups
The morpholino (2-position) and pyrrolidinyl (16-position) groups participate in nucleophilic substitutions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Alkylation of pyrrolidine | Allyl bromide (quaternization) | Quaternary ammonium salt (e.g., rocuronium bromide analogs) |
| Demethylation | BBr₃ (Lewis acid) | Secondary amine derivatives |
For example, allylation at the pyrrolidine nitrogen generates quaternary ammonium salts, a structural feature in neuromuscular blockers like rocuronium .
Reduction Reactions
The acetoxy group can be reduced to a hydroxyl group under controlled conditions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Reduction of 17-acetoxy | LiAlH₄ (anhydrous ether) | 17-hydroxy derivative |
This reduction is reversible, enabling selective functionalization of the steroid backbone .
Epoxidation and Ring-Opening
The steroidal backbone’s double bonds (if present in analogs) undergo epoxidation:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Epoxidation | m-CPBA (meta-chloroperbenzoic acid) | Epoxide intermediates |
Epoxides are reactive sites for nucleophilic attack, leading to diols or cross-linked derivatives .
Stability and Degradation Pathways
Under physiological conditions, the compound may degrade via:
-
Ester hydrolysis : Spontaneous cleavage of the 17-acetoxy group in aqueous buffers.
-
Oxidative degradation : Auto-oxidation of the pyrrolidine ring under prolonged light exposure.
Key Research Findings
-
Synthetic Flexibility : The morpholino and pyrrolidinyl groups enable modular derivatization, making the compound a scaffold for neuromuscular blockers and anti-inflammatory agents .
-
Biological Implications : Quaternization of the pyrrolidine nitrogen enhances affinity for nicotinic acetylcholine receptors, as observed in rocuronium analogs .
Reaction Conditions Optimization Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–80°C | Higher temps accelerate hydrolysis but risk decomposition |
| Solvent | Dichloromethane/Ethanol | Polar aprotic solvents favor substitution; alcohols aid hydrolysis |
| Catalyst | Pd/C (for hydrogenation) | Enhances reduction efficiency |
Scientific Research Applications
(2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a muscle relaxant and its effects on various biological pathways.
Pharmacology: The compound is investigated for its potential therapeutic effects and its interactions with different receptors in the body.
Biochemistry: Researchers study its mechanism of action and its effects on cellular processes.
Industrial Applications: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect muscle relaxation and other physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound’s uniqueness lies in its combination of morpholino (C4H8NO) and pyrrolidin-1-yl (C4H8N) substituents. These nitrogen-containing rings contrast with substituents in related steroidal derivatives, such as:
- 16-(3,4,5-Trimethoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one (5k) : Features a 3,4,5-trimethoxybenzylidene group, yielding a higher molecular weight (C29H40O5, MW 468.3) and enhanced lipophilicity .
- (3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate: Includes a pyridin-3-yl group (C26H33NO2, MW 391.55), highlighting the role of aromatic heterocycles in bioactivity modulation .
Table 1: Comparative Analysis of Key Cyclopenta[a]phenanthren Derivatives
Biological Activity
The compound (3-hydroxy-10,13-dimethyl-2-morpholino-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate is a complex organic molecule with a unique structural framework that includes a tetradecahydrocyclopenta[a]phenanthrene backbone. This compound features multiple functional groups such as hydroxyl and acetate groups and incorporates morpholino and pyrrolidinyl substituents. Its intricate structure suggests potential interactions with various biological targets that may lead to significant pharmacological applications.
Structural Characteristics
The structural formula of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C29H48N2O4 |
| Molecular Weight | 488.71 g/mol |
| Key Structural Features | Tetradecahydro backbone; Morpholine and Pyrrolidine rings; Hydroxyl and Acetate groups |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential therapeutic applications. The presence of morpholino and pyrrolidinyl groups suggests that the compound may exhibit a range of biological effects.
Anticancer Activity
Research indicates that compounds with similar structural features to this acetate have shown promising anticancer properties. For instance:
- Mechanism : The tetradecahydro structure may enhance binding to steroid receptors involved in cancer proliferation.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
Neuroprotective Effects
The morpholino ring is known for its neuroprotective properties:
- Mechanism : It may interact with neurotransmitter receptors or inhibit neuroinflammatory pathways.
- Case Studies : Some derivatives have shown reduced neuronal apoptosis in models of neurodegenerative diseases.
Anti-inflammatory Properties
The hydroxyl group contributes to the anti-inflammatory potential:
- Mechanism : It may inhibit pro-inflammatory cytokines or modulate immune responses.
- Case Studies : Animal models have shown reduced inflammation markers following treatment with related compounds.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Tetradecahydro backbone with varied substituents | Anticancer activity |
| Compound B | Morpholine ring | Neuroprotective effects |
| Compound C | Steroid-like structure with hydroxyl groups | Anti-inflammatory properties |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. Notable findings include:
- Synthesis Methods : The compound can be synthesized through multi-step reactions involving morpholine and pyrrolidine derivatives.
- Biological Assays : In vitro assays have been conducted to evaluate antibacterial and antifungal activities against various pathogens. Results indicate varying degrees of effectiveness based on structural modifications.
Case Studies
A few key studies highlight the potential of this compound:
- A study demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
- Another investigation revealed neuroprotective effects in models of Alzheimer's disease where treated groups showed improved cognitive function compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for this compound to ensure experimental safety?
- Methodology : Use nitrile gloves, face shields, and NIOSH/EN 166-compliant eye protection during handling . Store in a dry, sealed container at -20°C to prevent decomposition . Avoid exposure to incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not documented .
- Key Data :
| Hazard Statement Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation) | |
Q. How can researchers confirm the structural identity of this compound?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry, as demonstrated for structurally similar cyclopenta-phenanthrene derivatives (mean C–C bond length deviation: 0.005 Å; R-factor: 0.060) . Complementary techniques include NMR (e.g., , ) and high-resolution mass spectrometry (HRMS) to verify molecular formula (CHO) .
Q. What are the acute toxicity profiles, and how should accidental exposure be managed?
- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity) to address data gaps. Current SDS reports indicate acute oral toxicity (H302) and irritant effects on skin/eyes .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water. Seek medical attention .
Advanced Research Questions
Q. How can contradictions in carcinogenicity data be resolved?
- Background : The SDS notes IARC-classified carcinogenic risks for some components (≥0.1% concentration) , while California Prop. 65 asserts no listed carcinogens .
- Methodology : Perform quantitative structure-activity relationship (QSAR) modeling to predict carcinogenic potential. Validate via long-term rodent studies, prioritizing doses mimicking human exposure thresholds.
Q. What experimental designs are optimal for studying metabolic pathways or degradation products?
- Methodology : Use -isotope labeling coupled with LC-MS/MS to track metabolic transformations in hepatic microsomal assays . For stability studies, expose the compound to UV light, varied pH, and temperatures (25–60°C), monitoring degradation via HPLC-UV .
Q. How does stereochemistry influence biological activity, and how can enantiomer-specific effects be characterized?
- Methodology : Synthesize enantiomers using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) and compare bioactivity via cell-based assays (e.g., IC in cancer lines). Structural analogs with defined stereocenters (e.g., 11 stereocenters in CHO derivatives) suggest high enantioselectivity in receptor binding .
Q. What strategies address the lack of ecological toxicity data for environmental risk assessment?
- Methodology : Conduct OECD 301/302 tests for biodegradability and bioaccumulation potential. Use Daphnia magna acute toxicity assays (48-hr EC) and algal growth inhibition tests to fill data gaps noted in SDS .
Data Gaps and Research Priorities
Q. What are the critical unresolved questions regarding this compound’s mechanism of action?
- Priority Areas :
- Interaction with steroid receptors (e.g., glucocorticoid, androgen) using surface plasmon resonance (SPR) .
- Role of the morpholino-pyrrolidine substituent in modulating solubility or membrane permeability .
Q. How can computational methods enhance understanding of its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
